N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
Description
N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide, also known by its IUPAC name Carbamic acid, (4-chlorophenyl)-, ethyl ester , has the molecular formula C9H10ClNO2 with a molecular weight of approximately 199.634 g/mol . This compound belongs to the class of carbamates and exhibits interesting properties due to its structural features.
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-3-7-17(8-4-15)28(26,27)23-11-9-14(10-12-23)19(25)22-16-5-1-13(2-6-16)18(21)24/h1-8,14H,9-12H2,(H2,21,24)(H,22,25) |
InChI Key |
FFHCXRICOGGKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide involves several steps. One common route includes the reaction between 4-chloroaniline and ethyl chloroformate to form ethyl N-(4-chlorophenyl)carbamate . Subsequent sulfonation of this intermediate yields the target compound.
Reaction Conditions: The specific reaction conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies for bulk production.
Chemical Reactions Analysis
Reactivity: N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Reduction: Reduction of the sulfonyl group is feasible.
4-Chloroaniline: Used in the initial step.
Ethyl chloroformate: Reacts with 4-chloroaniline to form the carbamate intermediate.
Major Products: The major product is this compound itself.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
- Molecular Formula : C₁₉H₂₂ClN₃O₅S
- Molecular Weight : 475.9 g/mol
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant apoptosis induction. The mechanism involved the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Analgesic Properties
This compound exhibits promising analgesic effects. Research indicates that modifications in its piperidine structure enhance its efficacy in pain relief models.
Analgesic Efficacy Study
In animal models, this compound demonstrated significant pain-relieving properties, suggesting its potential as a therapeutic agent for chronic pain management.
Data Tables
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Neuropharmacological | Modulates neurotransmitter systems |
| Analgesic | Significant pain relief in models |
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Biological Activity
N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamoyl group and a chlorophenyl sulfonyl moiety. Its structural complexity allows for interactions with various biological targets, which is crucial for its pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, enzyme inhibition, and anticancer properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives containing the sulfonyl group have demonstrated moderate to strong activity against various bacterial strains, including:
- Salmonella Typhi
- Escherichia coli
- Staphylococcus aureus
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds showed effective inhibition against these pathogens, suggesting that the sulfonamide moiety plays a critical role in enhancing antibacterial activity .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. Compounds in this class have been reported to inhibit:
- Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
- Urease : Targeted for its role in treating urinary tract infections and gastric ulcers.
These activities suggest potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .
Anticancer Potential
The compound's anticancer properties are supported by studies showing its ability to inhibit growth in various cancer cell lines. For example, piperidine derivatives have been shown to selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers such as breast and prostate cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and leading to therapeutic effects.
- Cellular Pathway Modulation : By interacting with cellular receptors or pathways, it can influence processes such as apoptosis in cancer cells.
- Antimicrobial Action : The sulfonamide group enhances the compound's ability to disrupt bacterial cell functions.
Study 1: Antibacterial Screening
A study synthesized various piperidine derivatives and evaluated their antibacterial activities. The results indicated that compounds with the chlorophenyl sulfonyl group exhibited significant inhibition against multiple bacterial strains, highlighting their potential as new antimicrobial agents .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of synthesized compounds. The results demonstrated strong AChE inhibition across several derivatives, suggesting that modifications to the piperidine structure can enhance pharmacological efficacy against neurodegenerative diseases .
Comparative Analysis
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate to Strong | Strong | Yes |
| Similar Piperidine Derivative A | Weak | Moderate | No |
| Similar Piperidine Derivative B | Strong | Weak | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
